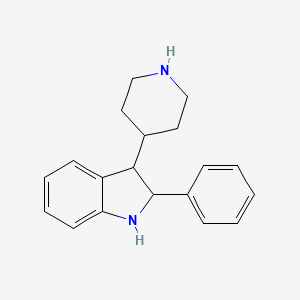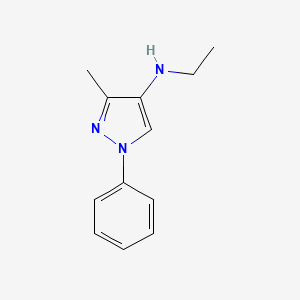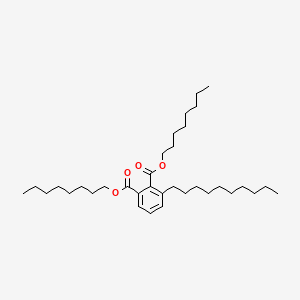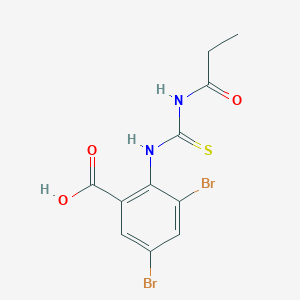
2-phenyl-3-piperidin-4-yl-2,3-dihydro-1H-indole
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Phenyl-3-(4-piperidinyl)-1H-indole is a complex organic compound that features a phenyl group, a piperidine ring, and an indole structure. This compound is of significant interest in medicinal chemistry due to its potential pharmacological properties and applications in various scientific fields.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Phenyl-3-(4-piperidinyl)-1H-indole can be achieved through several methods. One common approach involves the condensation of 2-phenylindole with piperidine under acidic conditions. The reaction typically requires refluxing in ethanol with a catalytic amount of p-toluenesulfonic acid (TsOH) for several hours .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance yield and purity. Additionally, solvent recovery and recycling are crucial for cost-effective and environmentally friendly production.
化学反応の分析
Types of Reactions
2-Phenyl-3-(4-piperidinyl)-1H-indole undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using hydrogen gas in the presence of a palladium catalyst.
Substitution: Electrophilic substitution reactions can occur at the phenyl or indole rings.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Hydrogen gas with palladium on carbon.
Substitution: Halogenation using bromine or chlorination using chlorine gas.
Major Products Formed
Oxidation: Formation of corresponding ketones or carboxylic acids.
Reduction: Formation of reduced amines or hydrocarbons.
Substitution: Formation of halogenated derivatives.
科学的研究の応用
2-Phenyl-3-(4-piperidinyl)-1H-indole has diverse applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Industry: Utilized in the development of new materials and chemical processes.
作用機序
The mechanism of action of 2-Phenyl-3-(4-piperidinyl)-1H-indole involves its interaction with specific molecular targets. It may act on various signaling pathways, including the phosphatidylinositol-3-kinase/Akt pathway, which is crucial for cell survival and proliferation . The compound’s structure allows it to bind to receptors or enzymes, modulating their activity and leading to desired biological effects.
類似化合物との比較
Similar Compounds
4-Benzylpiperidine: A compound with a piperidine ring and a benzyl group, known for its monoamine releasing properties.
2-Phenylimidazo[1,2-a]pyridine: A compound with a phenyl group and an imidazo[1,2-a]pyridine structure, known for its diverse bioactivity.
Uniqueness
2-Phenyl-3-(4-piperidinyl)-1H-indole is unique due to its combination of a phenyl group, a piperidine ring, and an indole structure. This unique arrangement provides distinct chemical and biological properties, making it a valuable compound for various applications.
特性
分子式 |
C19H22N2 |
|---|---|
分子量 |
278.4 g/mol |
IUPAC名 |
2-phenyl-3-piperidin-4-yl-2,3-dihydro-1H-indole |
InChI |
InChI=1S/C19H22N2/c1-2-6-15(7-3-1)19-18(14-10-12-20-13-11-14)16-8-4-5-9-17(16)21-19/h1-9,14,18-21H,10-13H2 |
InChIキー |
XYKATSPCYLYIKN-UHFFFAOYSA-N |
正規SMILES |
C1CNCCC1C2C(NC3=CC=CC=C23)C4=CC=CC=C4 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![Diethyl [bis(methylthio)methyl]phosphonate](/img/structure/B13812658.png)




![3-Ethyl-2-[(E)-2-(3-((E)-2-[3-ethyl-1,3-benzothiazol-2(3H)-ylidene]ethylidene)-2-methyl-1-cyclopenten-1-YL)ethenyl]-1,3-benzothiazol-3-ium iodide](/img/structure/B13812685.png)

![Phosphonic acid, [1-(acetylamino)-1-methylethyl]-](/img/structure/B13812721.png)
![methyl (2S)-2-[[(2R)-1-[(2-ethoxy-2-oxoethyl)amino]-3-methyl-1-oxobutan-2-yl]amino]-3-methylbutanoate](/img/structure/B13812729.png)
![(2S,3R,5R,9R,10R,13R,14S,17S)-17-((2R,3R,5R)-2,3-dihydroxy-5,6-dimethylheptan-2-yl)-2,3,14-trihydroxy-10,13-dimethyl-2,3,4,5,9,11,12,13,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-6(10H)-one](/img/structure/B13812734.png)
![1-[4-(Aminomethyl)piperazin-1-yl]propan-1-one](/img/structure/B13812740.png)

![5-Chloro-2-[[[(4-fluorobenzoyl)amino]thioxomethyl]amino]-benzoic acid](/img/structure/B13812751.png)

